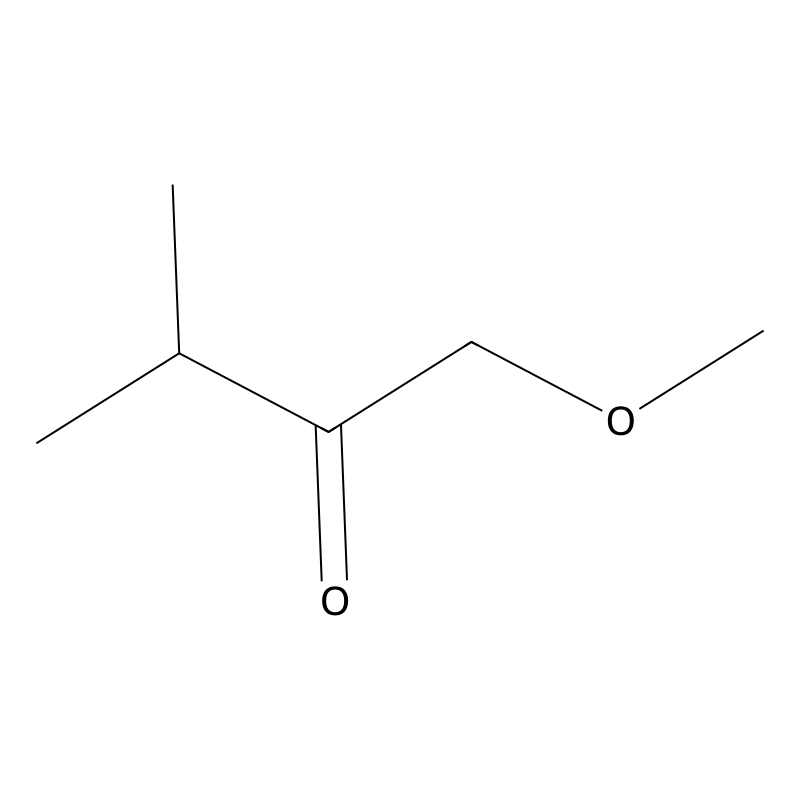1-Methoxy-3-methylbutan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-Methoxy-3-methylbutan-2-one
is a chemical compound with the CAS Number: 65857-35-4 . It’s a liquid at room temperature and has a molecular weight of 116.16 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
1-Methoxy-3-methylbutan-2-one, also known as 3-methoxy-3-methyl-2-butanone, is a colorless liquid with a pleasant odor. It has a molecular formula of and a molecular weight of approximately 116.16 g/mol. This compound is classified as a ketone and is characterized by its low density, being less dense than water, and its slight solubility in water. Its physical properties include a boiling point of around 201°F (93.9°C) and a flash point below 70°F (21°C), indicating flammability under certain conditions .
- Condensation Reactions: This involves the reaction with aldehydes or other carbonyl compounds to form larger molecules.
- Reduction Reactions: Ketones can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to yield corresponding alcohols and acids .
1-Methoxy-3-methylbutan-2-one can be synthesized through several methods:
- Condensation Reaction: The compound can be synthesized by condensing 2-butanone with methanol in the presence of an acid catalyst.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps including the use of diethyl ether and oxalic acid as intermediates .
- Direct Alkylation: Another method includes the direct alkylation of 3-methylbutan-2-one using methanol under specific conditions .
This compound finds applications in various fields:
- Solvent: Due to its favorable solvent properties, it is utilized in coatings, adhesives, and cleaning products.
- Flavoring Agent: Its pleasant odor makes it useful in flavoring applications within the food industry.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds .
Interaction studies involving 1-Methoxy-3-methylbutan-2-one focus on its reactivity with various substances:
- Reactivity with Acids and Bases: The compound reacts with strong acids and bases, which may liberate heat and flammable gases such as hydrogen.
- Compatibility with Other Chemicals: It shows incompatibility with isocyanates, aldehydes, and peroxides, necessitating careful handling during storage and use .
Several compounds share structural similarities with 1-Methoxy-3-methylbutan-2-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbutan-2-one | Simpler structure; used as a solvent | |
| 2-Butanone | Common solvent; higher volatility | |
| 3-Methoxybutan-2-one | Similar functional group; different branching | |
| 1-Methoxy-3-methylbutan-2-one | Unique due to methoxy group enhancing solubility |
1-Methoxy-3-methylbutan-2-one stands out due to its unique combination of functional groups that enhance its solubility and reactivity compared to simpler ketones like 3-Methylbutan-2-one and 2-butanone.








